Cas no 1014695-51-2 (4-HYDROXYPIPERIDINE-2,2,6,6-D4)

4-HYDROXYPIPERIDINE-2,2,6,6-D4 化学的及び物理的性質
名前と識別子
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- 4-Hydroxypiperidine-2,2,6,6-d4
- 4-Hydroxypiperidine-D4
- 4-HYDROXYPIPERIDINE-2,2,6,6-D4
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- インチ: 1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i3D2,4D2
- InChIKey: HDOWRFHMPULYOA-KHORGVISSA-N
- ほほえんだ: N1C([2H])([2H])CC(O)CC1([2H])[2H]
計算された属性
- せいみつぶんしりょう: 105.109
- どういたいしつりょう: 105.109
- 同位体原子数: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 50
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3A^2
- 疎水性パラメータ計算基準値(XlogP): -0.3
4-HYDROXYPIPERIDINE-2,2,6,6-D4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1255012-100mg |
4-HYDROXYPIPERIDINE-2,2,6,6-D4 |
1014695-51-2 | 95% | 100mg |
$920 | 2024-06-06 | |
eNovation Chemicals LLC | Y1255012-100mg |
4-HYDROXYPIPERIDINE-2,2,6,6-D4 |
1014695-51-2 | 95% | 100mg |
$920 | 2025-02-25 | |
TRC | H950852-10mg |
4-Hydroxypiperidine-D4 |
1014695-51-2 | 10mg |
$ 253.00 | 2023-04-17 | ||
A2B Chem LLC | AX06867-100mg |
4-HYDROXYPIPERIDINE-2,2,6,6-D4 |
1014695-51-2 | 95% | 100mg |
$552.00 | 2024-04-20 | |
A2B Chem LLC | AX06867-50mg |
4-HYDROXYPIPERIDINE-2,2,6,6-D4 |
1014695-51-2 | 95% | 50mg |
$342.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1255012-250mg |
4-HYDROXYPIPERIDINE-2,2,6,6-D4 |
1014695-51-2 | 95% | 250mg |
$1680 | 2025-02-25 | |
TRC | H950852-100mg |
4-Hydroxypiperidine-D4 |
1014695-51-2 | 100mg |
$ 1918.00 | 2023-04-17 | ||
A2B Chem LLC | AX06867-250mg |
4-HYDROXYPIPERIDINE-2,2,6,6-D4 |
1014695-51-2 | 95% | 250mg |
$1022.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1255012-50mg |
4-HYDROXYPIPERIDINE-2,2,6,6-D4 |
1014695-51-2 | 95% | 50mg |
$580 | 2025-02-25 | |
TRC | H950852-50mg |
4-Hydroxypiperidine-D4 |
1014695-51-2 | 50mg |
$ 1016.00 | 2023-04-17 |
4-HYDROXYPIPERIDINE-2,2,6,6-D4 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
4-HYDROXYPIPERIDINE-2,2,6,6-D4に関する追加情報
Comprehensive Introduction to 4-HYDROXYPIPERIDINE-2,2,6,6-D4 (CAS No. 1014695-51-2)
4-HYDROXYPIPERIDINE-2,2,6,6-D4, with the CAS registry number 1014695-51-2, is a deuterated derivative of 4-hydroxypiperidine. This compound is widely utilized in pharmaceutical research, metabolic studies, and NMR spectroscopy due to its unique isotopic labeling. The incorporation of deuterium atoms at the 2,2,6,6 positions enhances its utility in tracing molecular pathways and understanding drug metabolism. Researchers favor this compound for its stability and minimal interference in biological systems, making it a valuable tool in modern drug discovery and deuterated compound synthesis.
The growing demand for deuterated chemicals in the pharmaceutical industry has positioned 4-HYDROXYPIPERIDINE-2,2,6,6-D4 as a critical reagent. Its applications extend to the development of isotope-labeled drugs, which are increasingly explored for improved pharmacokinetics and reduced side effects. Recent studies highlight its role in precision medicine, where deuterium incorporation can alter drug metabolism and prolong therapeutic effects. This aligns with current trends in personalized healthcare, a topic gaining traction among researchers and clinicians alike.
From a synthetic chemistry perspective, 4-HYDROXYPIPERIDINE-2,2,6,6-D4 serves as a versatile building block. Its deuterated structure facilitates the synthesis of complex molecules with enhanced isotopic purity, a requirement for advanced NMR spectroscopy and mass spectrometry analyses. The compound's stability under various reaction conditions further underscores its practicality in organic synthesis and medicinal chemistry. As the pharmaceutical industry shifts toward greener practices, the use of deuterated compounds like this one supports efforts to reduce waste and improve reaction efficiency.
In the context of scientific research, 4-HYDROXYPIPERIDINE-2,2,6,6-D4 is often searched alongside terms such as "deuterated piperidine applications" and "isotope-labeled drug development." These queries reflect the compound's relevance in cutting-edge studies. Additionally, its role in metabolic pathway analysis and drug formulation optimization makes it a frequent subject in academic publications. Researchers and manufacturers alike seek high-purity grades of this compound to ensure reproducibility in experiments and industrial-scale production.
The safety profile and handling guidelines for 4-HYDROXYPIPERIDINE-2,2,6,6-D4 are also of significant interest. While it is not classified as hazardous, proper storage conditions—such as protection from moisture and light—are recommended to maintain its integrity. This aligns with broader industry standards for laboratory chemical management, a topic frequently discussed in research safety protocols. As regulatory frameworks evolve, compliance with Good Manufacturing Practices (GMP) for deuterated compounds remains a priority for suppliers and end-users.
Looking ahead, the demand for 4-HYDROXYPIPERIDINE-2,2,6,6-D4 is expected to rise, driven by advancements in deuterium chemistry and drug development. Its applications in proteomics, kinetics studies, and biomarker research further solidify its importance. For those exploring stable isotope labeling or pharmaceutical intermediates, this compound offers a reliable and efficient solution. As the scientific community continues to innovate, 4-HYDROXYPIPERIDINE-2,2,6,6-D4 will undoubtedly remain a cornerstone in research and industrial applications.
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